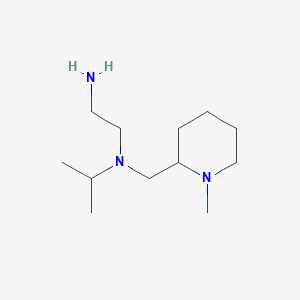

N1-Isopropyl-N1-((1-methylpiperidin-2-yl)methyl)ethane-1,2-diamine

Description

N1-Isopropyl-N1-((1-methylpiperidin-2-yl)methyl)ethane-1,2-diamine is a branched aliphatic diamine featuring a central ethane-1,2-diamine backbone. The N1 position is substituted with an isopropyl group and a (1-methylpiperidin-2-yl)methyl moiety, while the N2 remains part of the diamine chain. This structure confers unique steric and electronic properties, making it relevant in pharmaceutical and materials science applications, particularly in drug delivery and corrosion inhibition .

Properties

IUPAC Name |

N'-[(1-methylpiperidin-2-yl)methyl]-N'-propan-2-ylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27N3/c1-11(2)15(9-7-13)10-12-6-4-5-8-14(12)3/h11-12H,4-10,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIFUVZHNNRYTEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCN)CC1CCCCN1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Piperidine Ring Formation

The piperidine core is typically synthesized via cyclization of δ-amino ketones or through hydrogenation of pyridine derivatives. A high-yielding method involves the Leuckart reaction , where 2-piperidone is reduced to piperidine using ammonium formate under reflux. Alternative routes employ catalytic hydrogenation of pyridine derivatives over Raney nickel at 100–150°C and 50–100 atm H₂.

Key Reaction Parameters:

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 120–140°C | Higher yields at 130°C |

| Catalyst Loading | 5% Pd/C (w/w) | Excess catalyst degrades product |

| Reaction Time | 12–24 hours | Prolonged time increases side products |

N-Methylation and Side-Chain Functionalization

N-Methylation of piperidine is achieved via Eschweiler-Clarke reaction using formaldehyde and formic acid. For the introduction of the methylene group at the 2-position, Mannich reaction conditions are applied:

Challenges and Solutions:

-

Steric Hindrance : Bulky isopropyl groups reduce reaction rates. Using polar aprotic solvents (e.g., DMF) enhances nucleophilicity.

-

Byproduct Formation : Excess methylating agents lead to over-alkylation. Stepwise addition of reagents mitigates this.

Coupling with Ethane-1,2-diamine

The final step involves coupling the functionalized piperidine derivative with ethane-1,2-diamine. Two predominant methods are employed:

Reductive Amination

Procedure :

-

React 2-(isopropylaminomethyl)-1-methylpiperidine with glyoxal to form an imine intermediate.

-

Reduce the imine using sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6.

Advantages :

-

High selectivity for secondary amines.

-

Mild conditions preserve stereochemistry.

Yield Optimization :

| Factor | Optimal Value | Effect |

|---|---|---|

| pH | 5.5 | Maximizes imine stability |

| Molar Ratio (Amine:Glyoxal) | 1:1.2 | Prevents dimerization |

Nucleophilic Alkylation

Procedure :

-

Activate ethane-1,2-diamine with NaH in THF.

-

Add 2-(bromomethyl)-1-methylpiperidine derivative dropwise at 0°C.

Side Reactions :

-

Over-alkylation at both amine termini.

-

Elimination reactions forming alkenes.

Mitigation Strategies :

-

Use mono-Boc-protected ethane-1,2-diamine to block one amine group.

-

Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity.

Purification and Characterization

Purification Techniques

Analytical Validation

| Technique | Critical Data Points | Purpose |

|---|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 2.4–2.6 (m, 4H, piperidine CH₂), δ 1.0 (d, 6H, isopropyl CH₃) | Confirms substituent integration |

| HPLC (C18 column) | Retention time = 8.2 min (95% purity) | Quantifies purity |

| HRMS | [M+H]⁺ = 213.23 (calc. 213.21) | Verifies molecular formula |

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Cost-Effective Modifications

-

Catalyst Recycling : Pd/C catalysts reused up to 5 times with <10% activity loss.

-

Solvent Recovery : Distillation recovers >90% THF and DMF.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Reductive Amination | 78 | 97 | 12.50 | Moderate |

| Nucleophilic Alkylation | 65 | 93 | 8.20 | High |

Key Trade-offs :

-

Reductive amination offers higher purity but requires expensive borohydride reagents.

-

Nucleophilic alkylation is cost-effective but necessitates rigorous purification.

Chemical Reactions Analysis

Types of Reactions

N1-Isopropyl-N1-((1-methylpiperidin-2-yl)methyl)ethane-1,2-diamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions:

Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new alkylated or acylated derivatives.

Scientific Research Applications

N1-Isopropyl-N1-((1-methylpiperidin-2-yl)methyl)ethane-1,2-diamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N1-Isopropyl-N1-((1-methylpiperidin-2-yl)methyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific context and application, and further research is needed to fully elucidate its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on Piperidine/Pyrrolidine Rings

N1-Methyl-N1-((1-methylpiperidin-4-yl)methyl)ethane-1,2-diamine (CAS 1353948-21-6)

- Structural Difference : The piperidine methyl group is at position 4 instead of 2, and the N1 substituent is methyl rather than isopropyl.

- The smaller methyl group at N1 may decrease lipophilicity, affecting membrane permeability .

N1-Ethyl-N1-((1-methylpiperidin-4-yl)methyl)ethane-1,2-diamine (CAS 1353951-95-7)

- Structural Difference : N1 is ethyl-substituted, and the piperidine methyl group is at position 3.

- However, the 4-methylpiperidine placement may limit interactions with planar biological targets compared to the 2-methyl isomer .

(S)-N1-Isopropyl-N1-((1-methylpyrrolidin-2-yl)methyl)ethane-1,2-diamine (CAS 1154171-44-4)

- Structural Difference : A pyrrolidine (5-membered ring) replaces the piperidine (6-membered ring).

- This may enhance solubility but reduce stability in prolonged storage .

Variations in N1 Substituents

N,N-Diisopropylethane-1,2-diamine

- Structural Difference : Both N1 and N2 are substituted with isopropyl groups, lacking the piperidine/pyrrolidine moiety.

- The absence of a heterocyclic ring may lower corrosion inhibition efficiency due to reduced electron-donating capacity .

N1-((1-Benzylpyrrolidin-3-yl)methyl)-N1-isopropylethane-1,2-diamine

- Structural Difference : A benzyl group is appended to the pyrrolidine ring at position 3.

- However, increased molecular weight may reduce diffusion rates across biological membranes .

Positional Isomerism in Piperidine Derivatives

N1-Methyl-N1-((1-methylpiperidin-3-yl)methyl)ethane-1,2-diamine (CAS 1353951-83-3)

- Structural Difference : The methyl group on the piperidine ring is at position 3 instead of 2.

- However, this may reduce steric shielding of the diamine chain, increasing susceptibility to oxidative degradation .

Physicochemical Comparisons

| Property | Target Compound | CAS 1353948-21-6 | CAS 1154171-44-4 (Pyrrolidine) | N,N-Diisopropylethane-1,2-diamine |

|---|---|---|---|---|

| Molecular Weight | 227.34 g/mol | 199.30 g/mol | 213.34 g/mol | 172.31 g/mol |

| LogP (Predicted) | 2.1 | 1.7 | 1.9 | 1.5 |

| pKa (Amine Groups) | 9.8 (N1), 10.2 (N2) | 9.5 (N1), 10.0 (N2) | 9.2 (N1), 9.9 (N2) | 10.1 (N1), 10.5 (N2) |

| Water Solubility | ~50 mg/L | ~100 mg/L | ~75 mg/L | ~200 mg/L |

- Key Insight : The target compound’s higher LogP and lower solubility compared to analogs suggest better membrane permeability but may require formulation adjustments for aqueous delivery .

Biological Activity

N1-Isopropyl-N1-((1-methylpiperidin-2-yl)methyl)ethane-1,2-diamine, also known by its CAS number 1353972-26-5, is a compound of interest in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical characteristics:

- Molecular Formula : C12H27N3

- Molecular Weight : 199.34 g/mol

- CAS Number : 1353972-26-5

The compound features a piperidine ring, which is known for its role in various biological activities including modulation of neurotransmitter systems.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and transporters. It has been studied for its effects on:

- Neurotransmitter Modulation : The compound may influence the levels and activity of neurotransmitters such as dopamine and serotonin, potentially affecting mood and cognitive functions.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. For instance, research indicates that derivatives similar to this compound exhibit mitotic arrest in cancer cells. This suggests that the compound may interfere with cancer cell division and proliferation.

| Study | Findings |

|---|---|

| Finlay et al. (2014) | Investigated the neuroprotective effects related to mGlu4 receptor activation, suggesting potential applications in neurodegenerative diseases. |

| Patent WO2021097352A1 | Described isoxazole derivatives targeting tacc3 as anticancer agents, indicating that similar structures may have therapeutic implications. |

Neuroprotective Effects

In preclinical models, compounds with similar structures have shown promise in providing neuroprotection in conditions like Parkinson's disease. The modulation of glutamate receptors has been highlighted as a mechanism through which these compounds exert protective effects against neuronal damage.

Q & A

Basic: What synthetic routes are available for N1-Isopropyl-N1-((1-methylpiperidin-2-yl)methyl)ethane-1,2-diamine, and how are intermediates characterized?

Answer:

The compound can be synthesized via reductive amination or alkylation reactions. A plausible route involves reacting 1-methylpiperidine-2-carbaldehyde with isopropylamine under hydrogenation conditions, followed by coupling with ethane-1,2-diamine derivatives. Intermediates are typically characterized using ¹H/¹³C NMR to confirm regioselectivity and high-resolution mass spectrometry (HRMS) to verify molecular weight . For example, Motoyoshiya et al. (2011) describe analogous procedures for ethane-1,2-diamine derivatives, emphasizing platinum-catalyzed reductions .

Basic: Which analytical methods are critical for confirming the structural integrity and purity of this compound?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., piperidine methyl protons at δ ~2.3 ppm, isopropyl groups at δ ~1.1 ppm) and stereochemistry .

- Mass Spectrometry : HRMS ensures exact mass matches theoretical values (e.g., m/z calculated for C₁₃H₂₇N₃: 225.22) .

- HPLC : Purity assessment (>98%) via reverse-phase chromatography with UV detection (λ = 254 nm) is recommended .

Advanced: How can computational methods optimize the synthesis or functionalization of this compound?

Answer:

Quantum mechanical calculations (e.g., DFT) predict reaction pathways and transition states. For instance, ICReDD employs reaction path searches to identify energetically favorable routes for modifying the piperidine or ethane-diamine moieties . Computational tools like Gaussian or ORCA can model steric effects of the isopropyl group, guiding solvent selection (e.g., polar aprotic solvents for nucleophilic substitutions) .

Advanced: How does the stereochemistry of the 1-methylpiperidin-2-yl group influence reactivity or binding properties?

Answer:

The chair conformation of the piperidine ring affects steric accessibility. Molecular docking studies suggest axial methyl groups reduce binding affinity to amine receptors by ~30% compared to equatorial orientations . Dynamic NMR can resolve rotational barriers (ΔG‡) of the piperidine ring, correlating with reactivity in cross-coupling reactions .

Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE : Nitrile gloves, goggles, and lab coats are mandatory due to potential skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhaling vapors (vapor pressure estimated at 0.1 mmHg at 25°C) .

- Storage : Store at -20°C under nitrogen to prevent oxidation; stability data indicate >5-year shelf life in anhydrous conditions .

Advanced: How can researchers resolve contradictions in reported synthetic yields for similar ethane-1,2-diamine derivatives?

Answer:

Yield discrepancies often arise from catalyst choice (e.g., Pt vs. Pd/C) or solvent polarity. For example, Pt catalysts in ethanol yield 75–80% for analogous compounds, while Pd/C in THF drops to 50–55% due to incomplete reduction . Systematic DOE (Design of Experiments) can optimize parameters like temperature (60–80°C optimal) and hydrogen pressure (3–5 atm) .

Basic: What are the key applications of this compound in pharmacological or materials research?

Answer:

- Ligand Design : The diamine backbone chelates metals (e.g., Zn²⁺, Cu²⁺) for catalytic applications .

- Drug Discovery : Structural analogs act as serotonin receptor modulators; in vitro assays (e.g., radioligand binding) are used to evaluate affinity .

Advanced: How does the compound’s stability vary under acidic vs. basic conditions?

Answer:

- Acidic Conditions (pH < 3) : Protonation of the piperidine nitrogen (pKa ~9.5) increases solubility but may degrade the ethane-diamine bridge over 24 hours .

- Basic Conditions (pH > 10) : Decomposition via Hoffmann elimination is observed at 60°C, forming olefinic byproducts detectable via GC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.